molecular formula C19H11Cl2F3N4O2 B11187275 2,6-dichloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

2,6-dichloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide

Cat. No.: B11187275
M. Wt: 455.2 g/mol
InChI Key: YRMXFGALJQBALO-UHFFFAOYSA-N
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Description

2,6-dichloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its complex structure, which includes a benzamide core substituted with dichloro and trifluoromethyl groups, as well as a pyrimidinyl moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative. This step often requires acidic or basic conditions to facilitate the formation of the pyrimidine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Chlorination: The dichloro substitution on the benzamide core is achieved through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reaction: The final step involves coupling the pyrimidinyl moiety with the dichloro-substituted benzamide through a carbamoylation reaction, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl and dichloro groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Oxidized products with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2,6-dichloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes such as DNA replication, protein synthesis, and cell division, making it effective against cancer cells and microbial pathogens.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and trifluoromethyl groups enhances its stability and reactivity, while the pyrimidinyl moiety contributes to its biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H11Cl2F3N4O2

Molecular Weight

455.2 g/mol

IUPAC Name

2,6-dichloro-N-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]benzamide

InChI

InChI=1S/C19H11Cl2F3N4O2/c20-11-7-4-8-12(21)15(11)16(29)27-18(30)28-17-25-13(10-5-2-1-3-6-10)9-14(26-17)19(22,23)24/h1-9H,(H2,25,26,27,28,29,30)

InChI Key

YRMXFGALJQBALO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)NC(=O)NC(=O)C3=C(C=CC=C3Cl)Cl)C(F)(F)F

Origin of Product

United States

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